Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate
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Overview
Description
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate is an organic compound with a complex structure that includes a pyrrolo[3,4-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: This compound shares a similar pyrrolo[3,4-B]pyridine core but with different substituents.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another compound with a related structure but different functional groups.
Uniqueness
Methyl 3-{5,7-dioxopyrrolo[3,4-B]pyridin-6-YL}benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H10N2O4 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
methyl 3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoate |
InChI |
InChI=1S/C15H10N2O4/c1-21-15(20)9-4-2-5-10(8-9)17-13(18)11-6-3-7-16-12(11)14(17)19/h2-8H,1H3 |
InChI Key |
GGKYXFXUOWERTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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